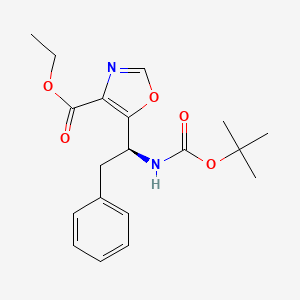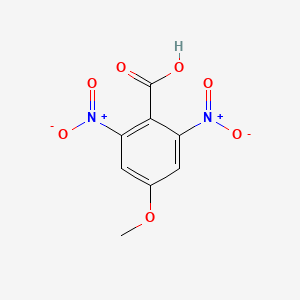![molecular formula C11H9NO3S2 B1621599 Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate CAS No. 271778-23-5](/img/structure/B1621599.png)
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Biological Importance
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles :This review covers the chemical aspects of urea and benzothiazole derivatives (UBTs and TBTs), highlighting their significance in medicinal chemistry. UBTs and TBTs have shown a broad spectrum of biological activities, including use as therapeutic agents and their potential in treating various conditions like rheumatoid arthritis and lupus, as well as their use in agriculture as fungicides and herbicides M. Rosales-Hernández et al., 2022.
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents :Knoevenagel condensation, a reaction forming α, β‐unsaturated ketones/carboxylic acids, has been crucial in developing biologically active molecules. These compounds, including various pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity, demonstrating the synthetic versatility and application potential of such reactions Ramya Tokala et al., 2022.
Environmental and Health Impacts
Adsorption of Methylene Blue on Low-Cost Adsorbents :This review addresses the use of low-cost adsorbents, such as agricultural wastes and industrial by-products, for removing pollutants like methylene blue from water. This research highlights the environmental applications of chemical compounds and their potential in waste treatment and pollution mitigation M. Rafatullah et al., 2010.
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues :This review emphasizes the significance of furanyl and thienyl substituents in medicinal chemistry, particularly in the context of nucleobases, nucleosides, and their analogues. Such compounds have shown diverse therapeutic activities, underscoring the potential of heterocyclic compounds in drug development T. Ostrowski, 2022.
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
Propriétés
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUHGJVMLXFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384581 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271778-23-5 | |
| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)





![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)

![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)
